1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea
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Overview
Description
1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes an amino group, dicyanoethenyl moiety, and a propylurea group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with cyanogen bromide, followed by the introduction of the propylurea group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the dicyanoethenyl moiety to amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-methylurea
- 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-ethylurea
- 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-butylurea
Uniqueness
Compared to similar compounds, 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea stands out due to its specific propylurea group, which influences its reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions.
Properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-propylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-3-12-8(14)13-7(5-10)6(11)4-9/h2-3,11H2,1H3,(H2,12,13,14)/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTYZXMDLZOQKZ-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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